
Cdk9-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-9 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinase family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where dysregulation of CDK9 activity is often observed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-9 typically involves a multi-step process. One common synthetic route includes the following steps:
Cyclization: Starting from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane, a cyclization reaction is performed.
Reduction: The intermediate product undergoes reduction.
Nucleophilic Substitution: The reduced product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.
Suzuki-Miyaura Reaction: The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. These methods often involve the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk9-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Cdk9-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.
Biology: Helps in understanding the regulation of transcriptional elongation and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated CDK9 activity.
Industry: Used in the development of new drugs and therapeutic agents targeting CDK9
Mécanisme D'action
Cdk9-IN-9 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II complex. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
SNS-032: Another selective CDK9 inhibitor used in cancer research .
Uniqueness
Cdk9-IN-9 is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C22H23F2N5O2S |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29) |
Clé InChI |
PNHBMABVSBQFDU-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


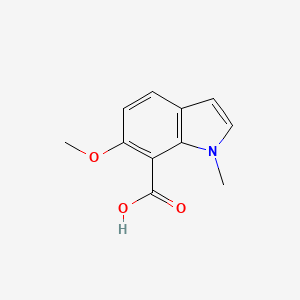

![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)

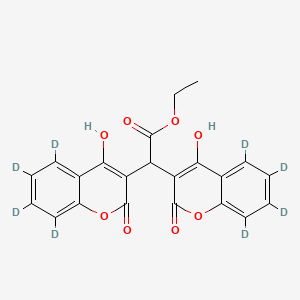
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
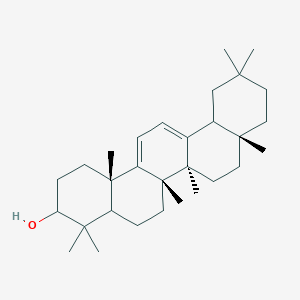

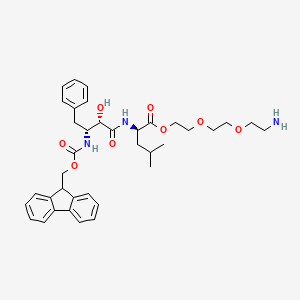
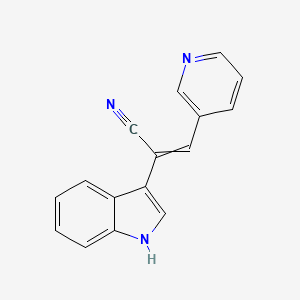

![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
